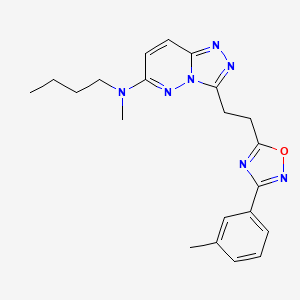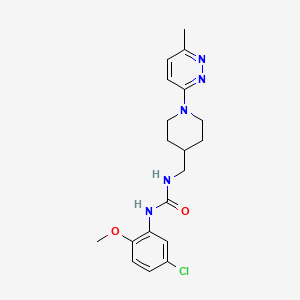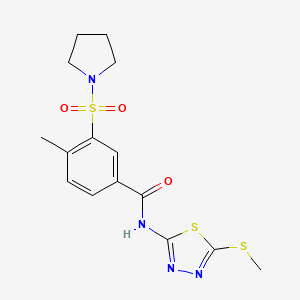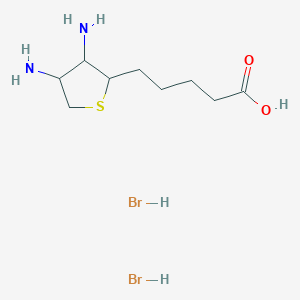
2-chloro-N-(2,5-dimethoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2,5-dimethoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide, also known as CSPB, is a chemical compound that has been extensively researched for its potential therapeutic applications. CSPB belongs to the class of sulfonylbenzamides, which are known for their ability to modulate the activity of ion channels and transporters in the central nervous system.
Scientific Research Applications
Molecular Interactions and Receptor Binding
- CB1 Cannabinoid Receptor Antagonism : The compound 2-chloro-N-(2,5-dimethoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide, as part of a class of piperidin-1-ylsulfonyl derivatives, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This compound demonstrates significant interaction with the receptor, contributing to research in pharmacology and neuroscience (Shim et al., 2002).
Synthesis and Structural Analysis
- Synthesis and Bioactivity : This compound's derivatives have been synthesized and evaluated for various bioactivities. For example, derivatives with specific substitutions have shown potential as anti-acetylcholinesterase agents, contributing to research in neurodegenerative diseases (Sugimoto et al., 1990).
- Crystal Structure and Thermal Properties : The compound's derivatives have also been characterized in terms of their crystal structure, thermal, and optical properties. Such studies contribute to a deeper understanding of the physical and chemical properties of these compounds (Karthik et al., 2021).
Pharmacological Properties
- Serotonin Receptor Agonism : Some derivatives of this compound have been explored for their serotonin 4 receptor agonist activity. These studies are crucial in developing treatments for gastrointestinal disorders (Sonda et al., 2003).
- Anti-inflammatory and Analgesic Properties : Research into novel derivatives of this compound has led to the discovery of agents with significant anti-inflammatory and analgesic properties. These findings are valuable for developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Biochemical and Cellular Studies
- Cell-Based Studies : Some derivatives have been studied for their effects on breast tumor metastasis in cell-based assays. This research provides insights into the potential therapeutic applications in oncology (Wang et al., 2011).
Antibacterial Activity
- Antibacterial Agents : The compound's derivatives have also shown potent antibacterial activities, indicating their potential as antibacterial agents. This is significant for the development of new antibiotics (Khatiwora et al., 2013).
properties
IUPAC Name |
N-butyl-N-methyl-3-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-4-5-13-27(3)19-10-9-17-23-24-18(28(17)25-19)11-12-20-22-21(26-29-20)16-8-6-7-15(2)14-16/h6-10,14H,4-5,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQZFHXLLKXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=CC(=C4)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2885624.png)
![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885625.png)





![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)
![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)
![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)
